Silabolin

Descripción general

Descripción

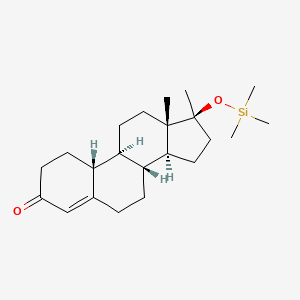

Silabolin is an anabolic steroid that was developed in the Soviet Union during the 1960sThe compound was designed to maximize anabolic effects while minimizing androgenic activity, making it a unique and valuable addition to the field of anabolic steroids .

Aplicaciones Científicas De Investigación

Silabolin has been extensively studied for its anabolic properties. It has been used in:

Chemistry: As a model compound for studying the effects of silicon-containing steroids.

Biology: To investigate its effects on protein synthesis and muscle growth.

Medicine: In clinical trials for conditions involving muscle wasting and negative nitrogen balance.

Industry: As a reference compound in the development of new anabolic steroids with improved safety profiles

Mecanismo De Acción

Target of Action

Silabolin, also known as Silibinin, primarily targets the liver cells . It is the major active constituent of silymarin, a standardized extract of the milk thistle seeds . The primary role of this compound is to protect liver cells against toxins .

Mode of Action

This compound interacts with its targets by exhibiting hepatoprotective (antihepatotoxic) properties . This means it protects liver cells against toxins. It is presented as a mixture of two diastereomers, silybin A and silybin B, which are found in an approximately equimolar ratio . Both in vitro and animal research suggest that this compound has the ability to protect liver cells against toxins .

Biochemical Pathways

This compound affects multiple biochemical pathways. It plays an important role in the mechanism of the therapeutic action of anabolic agents by influencing protein synthesis in the organism . This influence on protein synthesis contributes to the transdifferentiation process of hepatic stellate cells (HSCs), shifting them from an activated phenotype to a more quiesced-like state .

Pharmacokinetics

It is generally accepted that optimizing the adme properties of a drug molecule is a challenging part of the drug discovery process . The ADME profile of a drug can have a major impact on its likelihood of success .

Result of Action

The molecular and cellular effects of this compound involve the transdifferentiation process of hepatic stellate cells (HSCs) from an activated phenotype to a more quiesced-like state . In this process, this compound demonstrates control over molecules associated with lipid metabolism such as FASN, MLYCD, ACSL4, CPTs, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally understood that environmental factors can shape physical activity and nutrition behaviors, which in turn can influence the effectiveness of interventions that aim to promote these behaviors .

Análisis Bioquímico

Biochemical Properties

Silabolin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with androgen receptors, leading to the activation of anabolic pathways. This compound also influences the activity of enzymes such as catalase and peroxidase, which are involved in oxidative stress responses . These interactions enhance protein synthesis and muscle growth while reducing muscle degradation.

Cellular Effects

This compound affects various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass. This compound also influences cell signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation . Additionally, it affects gene expression by upregulating genes involved in muscle growth and downregulating those associated with muscle atrophy. This compound’s impact on cellular metabolism includes increased glucose uptake and enhanced mitochondrial function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors, which leads to the activation of anabolic pathways. This binding interaction triggers a cascade of events, including the activation of transcription factors that regulate gene expression. This compound also inhibits the activity of enzymes involved in protein degradation, such as ubiquitin ligases . These molecular interactions result in increased protein synthesis, muscle growth, and improved physical performance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits a rapid increase in anabolic activity, which stabilizes after a few weeks . The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its anabolic effects for several weeks, with a gradual decline in activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes muscle growth and enhances physical performance without significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where the anabolic effects plateau at higher doses, indicating a limit to the benefits of increased dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as catalase and peroxidase, which play roles in oxidative stress responses . This compound also affects metabolic flux by increasing glucose uptake and enhancing mitochondrial function. These interactions contribute to the overall anabolic effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is primarily localized in muscle tissues, where it exerts its anabolic effects . The distribution of this compound within the body is influenced by factors such as blood flow and tissue permeability. These factors determine the concentration of this compound in different tissues and its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of muscle cells. It interacts with androgen receptors in the cytoplasm, leading to the activation of anabolic pathways . This compound’s activity is also influenced by post-translational modifications, such as phosphorylation, which can affect its localization and function. These modifications play a crucial role in directing this compound to specific cellular compartments and enhancing its anabolic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silabolin is synthesized through the esterification of 19-nortestosterone with trimethoxysilyl chloride. The reaction typically involves the use of an acid catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is then purified through recrystallization to obtain the final product as a white crystalline powder .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to rigorous quality control measures to ensure purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Silabolin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, which are often analyzed in pharmacokinetic studies.

Reduction: The compound can be reduced to its corresponding alcohols, although this reaction is less common.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trimethoxysilyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Various oxidized metabolites.

Reduction: Corresponding alcohols.

Substitution: Products with substituted nucleophiles at the trimethoxysilyl group.

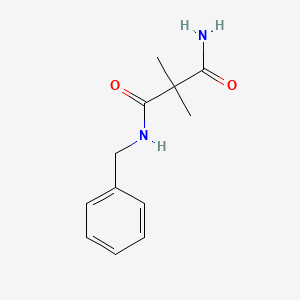

Comparación Con Compuestos Similares

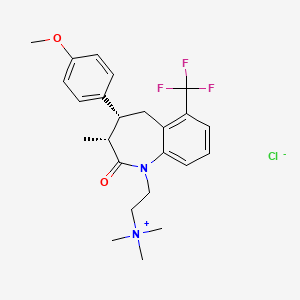

Silabolin is often compared to other anabolic steroids such as:

Testosterone: The natural anabolic hormone with both anabolic and androgenic effects.

Nandrolone: Another 19-nortestosterone derivative with similar anabolic properties but different pharmacokinetics.

Methandrostenolone: Known for its strong anabolic effects but higher androgenic activity.

Uniqueness: this compound’s unique feature is its trimethoxysilyl ester group, which provides a distinct pharmacokinetic profile and minimizes androgenic side effects compared to other anabolic steroids .

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUQOXIBUBXJBO-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998782 | |

| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77572-72-6 | |

| Record name | Silabolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077572726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

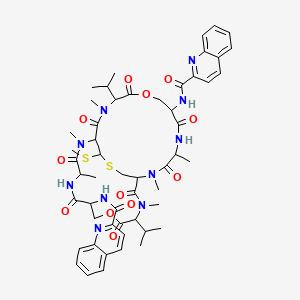

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1207658.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1207662.png)